molecular formula C3H12O4Si2 B025420 Silicic acid, trimethylsilyl ester CAS No. 104133-09-7

Silicic acid, trimethylsilyl ester

Cat. No.: B025420
CAS No.: 104133-09-7
M. Wt: 168.3 g/mol
InChI Key: MNTALGTVSQTALQ-UHFFFAOYSA-N
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Description

Silicic acid, trimethylsilyl ester, also known as this compound, is a useful research compound. Its molecular formula is C3H12O4Si2 and its molecular weight is 168.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Silicic acid, trimethylsilyl ester (also known as trimethylsilyl silicic acid) is a compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique silanol structure modified with trimethylsilyl groups. This modification enhances its stability and solubility in organic solvents, making it suitable for various applications in organic synthesis and biological studies.

Biological Activity Overview

The biological activities of this compound encompass several domains:

  • Antioxidant Activity : Studies have shown that silicic acid derivatives exhibit significant antioxidant properties. For instance, in a study involving Vigna radiata, the application of diethyl bis(trimethylsilyl) ester resulted in increased peroxidase (POD) activity, suggesting enhanced antioxidant defense mechanisms in treated plants .
  • Antimicrobial Properties : Research indicates that compounds similar to this compound have antimicrobial effects. For example, extracts containing silicic acid derivatives were found to inhibit the growth of various pathogenic bacteria .
  • Enzyme Modulation : The compound has been linked to the modulation of enzyme activities related to stress responses in plants. Increased levels of superoxide dismutase (SOD) and catalase (CAT) were observed in plants treated with silicic acid derivatives, indicating a protective role against oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Oxidative Stress Reduction : The compound's ability to enhance antioxidant enzyme activities helps mitigate oxidative damage in cells. This is critical in both plant physiology and potential therapeutic applications in human health.
  • Cell Membrane Integrity : Silicic acid derivatives may influence cell membrane permeability and integrity due to their amphiphilic nature. This property can facilitate the transport of other bioactive compounds across cell membranes .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound or its derivatives:

  • Antioxidant Effects in Plants :
    • A study on Zea mays demonstrated that treatment with sodium nitroprusside (which contains silicic acid derivatives) led to increased biomass and phytochemical production, highlighting its role as an antioxidant .
  • Metabolomics Analysis :
    • Gas chromatography-mass spectrometry (GC-MS) analysis revealed the presence of bioactive compounds associated with silicic acid derivatives, suggesting their potential for further medicinal exploration .
  • Therapeutic Potential :
    • Research has indicated that silicic acid derivatives can exhibit anti-diabetic effects by modulating glucose metabolism pathways, thus presenting a promising avenue for diabetes management .

Comparative Analysis Table

Biological Activity Silicic Acid Derivative Effect Observed
Antioxidant ActivityDiethyl bis(trimethylsilyl) esterIncreased POD activity in Vigna radiata
Antimicrobial PropertiesSilicic acid extractsInhibition of pathogenic bacteria growth
Enzyme ModulationSilicic acid derivativesEnhanced SOD and CAT activities

Properties

IUPAC Name

trihydroxy(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTALGTVSQTALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56275-01-5, 101649-59-6
Record name Trimethylsiloxysilicate (m/q 0.8-1.0)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilyl trihydrogen silicate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHYLSILYL TRIHYDROGEN SILICATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.